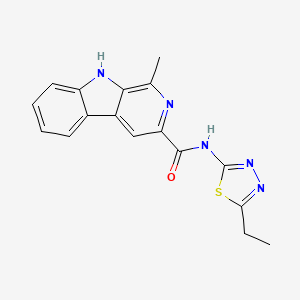
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone, also known as ETI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The mechanism of action of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and regulation. Additionally, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis, modulation of the immune response, and neuroprotection. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as discussed above.
实验室实验的优点和局限性
One advantage of using 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone-based therapies for cancer and neurodegenerative diseases. Additionally, further study is needed to fully understand the mechanism of action of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone and its effects on various enzymes and signaling pathways. Finally, research is needed to determine the potential side effects of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone and its safety for use in humans.
合成方法
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, including the reaction of 1-naphthaldehyde with ethyl isothiocyanate and imidazolidine-2-thione. This reaction results in the formation of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone as a yellow crystalline solid.
科学研究应用
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been studied for its potential applications in a variety of scientific fields, including cancer research, immunology, and neuroscience. In cancer research, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to modulate the immune response by activating T cells and inhibiting the production of pro-inflammatory cytokines. In neuroscience, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
(5Z)-3-ethyl-5-(naphthalen-1-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-18-15(19)14(17-16(18)20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,2H2,1H3,(H,17,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIRAJQCUBHERH-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-ethyl-5-(naphthalen-1-ylmethylidene)-2-thioxoimidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-pyridinyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5911540.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911549.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)
![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)
![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)